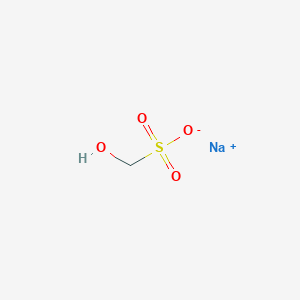

sodium;hydroxymethanesulfonate

Description

Sodium hydroxymethanesulfonate (HMSNa, CAS 870-72-4) is a sulfonate adduct formed by the reaction of formaldehyde (HCHO) and sodium bisulfite (NaHSO₃) under aqueous conditions . Its molecular formula is CH₃NaO₄S (molecular weight 134.09 g/mol), and it exists as a white crystalline solid with high water solubility (800 g/L at 20°C) . Key applications include:

- Atmospheric chemistry: HMS is a major component of particulate sulfur in polluted regions, contributing up to 25% of particulate sulfur in winter haze .

- Prebiotic chemistry: Acts as a stable reservoir for formaldehyde in volcanic environments .

- Industrial uses: Additive in lubricants, electroplating, and pharmaceuticals (e.g., anticancer drugs) .

HMSNa exhibits thermal stability (3.5% mass loss at 90°C due to dehydration) and hydrolyzes to release formaldehyde under acidic conditions .

Properties

IUPAC Name |

sodium;hydroxymethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O4S.Na/c2-1-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOULCEYHQNCFFH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory Synthesis via Bisulfite-Formaldehyde Reaction

The most widely documented laboratory method for synthesizing sodium hydroxymethanesulfonate involves the reaction of sodium bisulfite (NaHSO₃) with formaldehyde (HCHO) under controlled conditions. The reaction proceeds via nucleophilic addition, where the bisulfite ion (HSO₃⁻) attacks the carbonyl carbon of formaldehyde, forming a stable hydroxymethanesulfonate adduct . The general equation is:

Key Steps and Conditions :

-

Temperature Control : Reactions are typically conducted at 60–65°C to enhance kinetics while minimizing formaldehyde volatility .

-

pH Adjustment : The reaction mixture is maintained at pH ~9 using sodium hydroxide (NaOH) to stabilize the bisulfite-formaldehyde adduct. Post-reaction, hydrochloric acid (HCl) is added to neutralize excess base, achieving a final pH of ~3 .

-

Purification : Ethanol precipitation is employed to isolate HMS, yielding a white crystalline solid with >95% purity .

Optimization Insights :

-

Solvent System : A 50% ethanol-water mixture improves solubility and reduces side reactions .

-

Stoichiometry : A 1:1 molar ratio of NaHSO₃ to HCHO ensures complete conversion, with excess formaldehyde favoring adduct stability.

Industrial-Scale Production

Industrial synthesis scales the bisulfite-formaldehyde reaction but introduces rigorous process controls to ensure reproducibility and safety. A representative protocol involves :

-

Mixing Phase : Formaldehyde solution (37% w/w) is combined with distilled water in a reactor cooled to <15°C.

-

Reagent Addition : Sodium bisulfite is added incrementally to prevent exothermic runaway.

-

Reaction Phase : The mixture is heated to 60–65°C for 20 minutes under constant stirring.

-

Neutralization and Decolorization : Activated charcoal is introduced post-reaction to adsorb impurities, followed by filtration.

-

Crystallization : Ethanol is added to the filtrate to precipitate HMS, which is then vacuum-dried.

Industrial Challenges :

-

Formaldehyde Management : Closed-loop systems and scrubbers mitigate exposure risks .

-

Yield Maximization : Continuous flow reactors reduce batch variability, achieving ~90% yield .

pH and Temperature Optimization

The stability and yield of HMS are highly sensitive to reaction pH and temperature:

-

pH Dependence : At neutral pH (7.0), the equilibration between formaldehyde and sulfite favors HMS formation, as confirmed by ¹³C NMR. Deviations below pH 6 or above pH 10 promote side reactions, including sulfite oxidation to sulfate.

-

Temperature Effects : Storage at 10–25°C prevents thermal decomposition, while reactions conducted above 70°C risk formaldehyde polymerization .

Thermodynamic Analysis :

-

Activation Energy : Kinetic studies report an Arrhenius activation energy of 16.4 kJ/mol for HMS formation, indicating moderate temperature sensitivity .

-

Equilibrium Constants : The equilibrium constant for HMS formation is at 25°C, underscoring the reaction’s favorability.

Purification and Isolation Techniques

Post-synthesis purification is critical for obtaining high-purity HMS:

-

Ethanol Precipitation : Adding ethanol (1:2 v/v) to the aqueous reaction mixture induces crystallization, yielding HMS with ≤2% residual sulfite .

-

Recrystallization : Dissolving crude HMS in hot water (80°C) and cooling to 4°C enhances crystal purity to ≥98% .

-

Analytical Validation : Ion-pair HPLC with UV detection (λ = 214 nm) quantifies HMS purity, achieving detection limits of <1 µM.

Reaction Kinetics and Mechanistic Insights

The formation of HMS follows second-order kinetics, with rate constants dependent on substituent effects in aryl amine derivatives . For example:

-

Hammett Correlation : A ρ value of −3.40 indicates electron-donating groups accelerate the reaction, likely by stabilizing the transition state .

-

Hydrolysis Dynamics : HMS undergoes pH-dependent hydrolysis to formaldehyde and sulfite, with a rate constant of at pH 3 .

Mechanistic Pathway :

-

Nucleophilic Attack : HSO₃⁻ attacks the electrophilic carbonyl carbon of formaldehyde.

-

Proton Transfer : A hydroxyl group is retained on the methyl carbon, forming the hydroxymethanesulfonate ion.

-

Sodium Counterion Stabilization : The sulfonate group coordinates with Na⁺, precipitating the ionic compound .

Comparative Analysis of Synthetic Routes

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reagents | NaHSO₃, HCHO, NaOH, HCl | NaHSO₃, HCHO, ethanol |

| Temperature | 60–65°C | 60–65°C (controlled cooling) |

| Reaction Time | 20–30 minutes | 20 minutes (continuous feed) |

| Yield | 85–90% | 88–92% |

| Purity | ≥95% | ≥98% |

| Key Advantage | Low-cost setup | Scalability, safety controls |

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol undergoes various chemical reactions, including:

Oxidation: Cyclopentanol can be oxidized to cyclopentanone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Cyclopentanol can be reduced to cyclopentane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride

Substitution: Thionyl chloride

Major Products Formed

Oxidation: Cyclopentanone

Reduction: Cyclopentane

Substitution: Cyclopentyl chloride (when using thionyl chloride)

Scientific Research Applications

Environmental Applications

Contribution to Atmospheric Chemistry

Sodium hydroxymethanesulfonate plays a significant role in atmospheric chemistry, particularly in the formation of fine particulate matter (PM2.5). Research indicates that HMS is formed from the reaction between formaldehyde (HCHO) and dissolved sulfur dioxide (SO2) in aerosol water. This process is crucial during winter haze conditions, particularly in regions like the North China Plain, where high concentrations of PM2.5 pose public health risks. Studies have shown that HMS can account for up to 15% of organic matter in winter haze, illustrating its importance in secondary aerosol formation mechanisms .

Table 1: Contribution of HMS to PM2.5 Formation

| Parameter | Value |

|---|---|

| Percentage of Organic Matter | 15% |

| Molar Ratio of HMS to Sulfate | Increased during severe haze |

| Precursor Concentrations | High SO2 and HCHO levels |

Organic Chemistry Applications

Reactivity with Substituted Anilines

In organic synthesis, sodium hydroxymethanesulfonate has been utilized as a reagent in the formation of anilinomethanesulfonates from substituted anilines. The reactions were conducted in a solvent mixture of 50% ethanol-water at temperatures ranging from 0 to 50 degrees Celsius. The Arrhenius rate constants for these reactions varied significantly depending on the substituent groups on the anilines, demonstrating its utility in synthesizing complex organic compounds .

Table 2: Arrhenius Rate Constants for Aniline Reactions

| Aniline Type | Rate Constant (M min) |

|---|---|

| Aniline | |

| p-Anisidine | |

| p-Toluidine | |

| p-Chloroaniline | |

| p-Bromoaniline |

Industrial Applications

Improving Color Stability in Rosin Resins

Sodium hydroxymethanesulfonate has been employed to enhance the color stability and oxidation stability of rosin resins. This application is particularly relevant in industries where color retention is critical for product quality. By heating rosin resins in the presence of HMS, manufacturers can achieve improved stability, which is essential for maintaining aesthetic and functional properties over time .

Food Industry Applications

Screening in Food Products

Recent studies have explored non-invasive methods for screening sodium hydroxymethanesulfonate in food products such as wheat flour using near-infrared spectroscopy (NIRS). This technique allows for rapid detection and quantification of HMS, ensuring safety and compliance with food regulations .

Table 3: NIRS Application for HMS Screening

| Food Product | Method Used | Outcome |

|---|---|---|

| Wheat Flour | Near-Infrared Spectroscopy | Effective detection of HMS |

Mechanism of Action

Cyclopentanol exerts its effects primarily through its interactions with enzymes and other proteins. In biological systems, it can be metabolized by alcohol dehydrogenase to cyclopentanone, which can further undergo various metabolic transformations. The molecular targets and pathways involved in these processes include the oxidation-reduction reactions catalyzed by enzymes .

Comparison with Similar Compounds

Chemical and Physical Properties

Key Differences :

- Functional groups : HMSNa contains both sulfonate (–SO₃⁻) and hydroxymethyl (–CH₂OH) groups, enabling unique reactivity (e.g., formaldehyde release) compared to inert sulfates like Na₂SO₄ .

- Solubility : HMSNa’s solubility exceeds that of Na₂SO₄ and Na₂SO₃, making it preferable in aqueous-phase atmospheric reactions .

Environmental and Atmospheric Roles

- HMSNa: Forms via aqueous-phase reactions of HCHO and SO₂ in polluted atmospheres, contributing to winter haze in regions like the North China Plain . Misidentified as sulfate in traditional ion chromatography, leading to underestimation of its atmospheric prevalence .

- Sodium sulfate: Dominant sulfate aerosol species, inert and non-reactive under ambient conditions .

- Sodium sulfite :

Unique Advantages of HMSNa :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.